2-Methyl-2-(5-methylpyridin-2-yl)propanal
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Overview
Description
2-Methyl-2-(5-methylpyridin-2-yl)propanal is an organic compound with the molecular formula C10H13NO It features a pyridine ring substituted with a methyl group and an aldehyde functional group
Preparation Methods
The synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanal can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-methylpyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-Methyl-2-(5-methylpyridin-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
2-Methyl-2-(5-methylpyridin-2-yl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-methylpyridin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-Methyl-2-(5-methylpyridin-2-yl)propanal can be compared with other similar compounds, such as:
2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the pyridine ring.
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile: A compound with a nitrile group instead of an aldehyde group, which affects its reactivity and applications.
3-Methylbutanal: Another branched aldehyde with different structural features and applications.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the aldehyde group with the properties of the pyridine ring, making it valuable for various applications .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-2-(5-methylpyridin-2-yl)propanal |
InChI |
InChI=1S/C10H13NO/c1-8-4-5-9(11-6-8)10(2,3)7-12/h4-7H,1-3H3 |
InChI Key |
YSSZRZNDVJPPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)C=O |
Origin of Product |
United States |
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